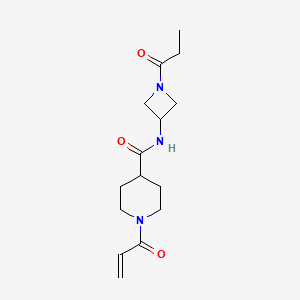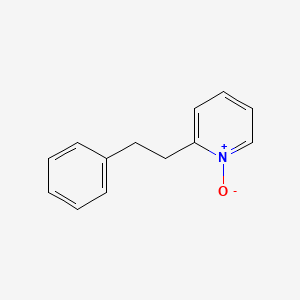
2-(2-Phenylethyl)pyridin-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethyl)pyridin-1-ium-1-olate, also known as PEPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and material science.
Mechanism of Action
The exact mechanism of action of 2-(2-Phenylethyl)pyridin-1-ium-1-olate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in tumor growth, microbial proliferation, and inflammatory response. 2-(2-Phenylethyl)pyridin-1-ium-1-olate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-Phenylethyl)pyridin-1-ium-1-olate has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor growth, the suppression of microbial proliferation, and the reduction of inflammation. It has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-Phenylethyl)pyridin-1-ium-1-olate in lab experiments is its simple and efficient synthesis method, which makes it easy to obtain in large quantities. However, one of the limitations of using 2-(2-Phenylethyl)pyridin-1-ium-1-olate is its instability in aqueous solutions, which can make it difficult to study its properties in biological systems.
Future Directions
There are numerous future directions for research on 2-(2-Phenylethyl)pyridin-1-ium-1-olate, including the development of more stable derivatives that can be used in biological systems, the optimization of its synthesis method to improve yield and purity, and the exploration of its potential applications in other fields of science, such as catalysis and energy storage.
In conclusion, 2-(2-Phenylethyl)pyridin-1-ium-1-olate is a promising chemical compound that has potential applications in various fields of science, including medicine and material science. Its simple synthesis method, antitumor, antimicrobial, and anti-inflammatory properties, and potential for inducing apoptosis in cancer cells make it a potential candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in other fields of science.
Synthesis Methods
2-(2-Phenylethyl)pyridin-1-ium-1-olate can be synthesized through a simple and efficient method that involves the reaction of 2-phenylethylamine and pyridine-1-oxide in the presence of an acid catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
2-(2-Phenylethyl)pyridin-1-ium-1-olate has been extensively studied for its potential applications in various fields of science, including medicine and material science. In medicine, 2-(2-Phenylethyl)pyridin-1-ium-1-olate has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties. In material science, 2-(2-Phenylethyl)pyridin-1-ium-1-olate has been used as a precursor for the synthesis of various metal complexes and nanoparticles.
properties
IUPAC Name |
1-oxido-2-(2-phenylethyl)pyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKOXYRDCFRTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=[N+]2[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)pyridin-1-ium-1-olate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

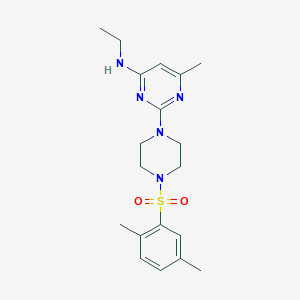
![N~4~-(4-ethylbenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2775537.png)
![1-methyl-4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazol-5-amine](/img/structure/B2775539.png)
![N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2775540.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2775545.png)
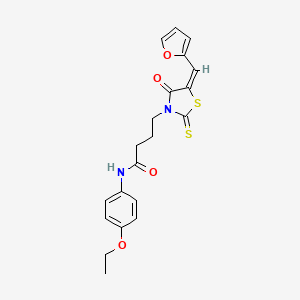

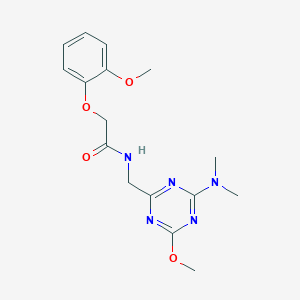
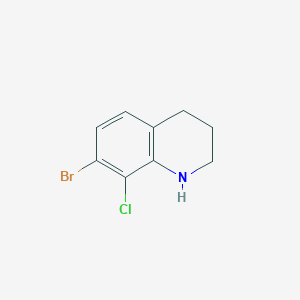
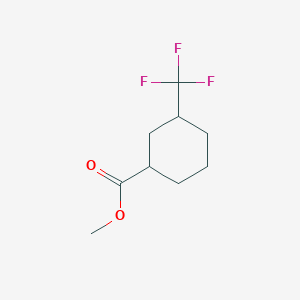
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide](/img/structure/B2775554.png)
